8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic or basic conditions.
Substitution Reactions:
Piperazine Ring Formation: The piperazine ring is introduced by reacting the intermediate with piperazine under reflux conditions.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups in the purine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, allowing for further functionalization of the benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for studying biochemical pathways and mechanisms.
Medicine
Medically, 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is investigated for its potential therapeutic effects. It is explored as a lead compound in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it suitable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit a particular enzyme involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 8-(4-(2-chloro-6-methylbenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of 8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the benzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN6O2/c1-30-22-21(23(34)29-25(30)35)33(11-10-17-6-3-2-4-7-17)24(28-22)32-14-12-31(13-15-32)16-18-19(26)8-5-9-20(18)27/h2-9H,10-16H2,1H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXPGUZJJDVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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